molecular formula C7H7BrS B035456 2-Bromothioanisole CAS No. 19614-16-5

2-Bromothioanisole

Cat. No. B035456
Key on ui cas rn: 19614-16-5
M. Wt: 203.1 g/mol
InChI Key: ALAQDUSTXPEHMH-UHFFFAOYSA-N
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Patent
US07563822B2

Procedure details

Magnesium (9.52 g) was suspended in 119 mL of tetrahydrofuran, and to the suspension were added 3.00 g of 2-bromothioanisole and about 20 mg of iodine. After the reaction was started by heating employing a dryer, 72 g of 2-bromothioanisole was dropped to the mixture during 20 minutes. After being heated for 1 hour, the reaction mixture was diluted with 1000 mL of tetrahydrofuran, and cooled to 0° C. To the mixture was added 102 mL of triisopropyl borate at the same temperature, and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added water, and the solvent was removed under reduced pressure. The residue was added 500 mL of 2 mol/L hydrochloric acid, and the mixture was extracted with 300 mL of diethyl ether. The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution, and the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-cooling. The residual diethyl ether was removed under reduced pressure, and the precipitate was collected by filtration to give 45.95 g of 2-(methylthio)phenylboronic acid.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
119 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
20 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH3:10].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.O>O1CCCC1.BrC1C=CC=CC=1SC.II>[CH3:10][S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[B:11]([OH:16])[OH:12]

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC
Step Three
Name
Quantity
102 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
119 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
3 g
Type
catalyst
Smiles
BrC1=C(C=CC=C1)SC
Name
Quantity
20 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was dropped to the mixture during 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After being heated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added 500 mL of 2 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 300 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The residual diethyl ether was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07563822B2

Procedure details

Magnesium (9.52 g) was suspended in 119 mL of tetrahydrofuran, and to the suspension were added 3.00 g of 2-bromothioanisole and about 20 mg of iodine. After the reaction was started by heating employing a dryer, 72 g of 2-bromothioanisole was dropped to the mixture during 20 minutes. After being heated for 1 hour, the reaction mixture was diluted with 1000 mL of tetrahydrofuran, and cooled to 0° C. To the mixture was added 102 mL of triisopropyl borate at the same temperature, and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added water, and the solvent was removed under reduced pressure. The residue was added 500 mL of 2 mol/L hydrochloric acid, and the mixture was extracted with 300 mL of diethyl ether. The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution, and the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-cooling. The residual diethyl ether was removed under reduced pressure, and the precipitate was collected by filtration to give 45.95 g of 2-(methylthio)phenylboronic acid.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
119 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
20 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH3:10].[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.O>O1CCCC1.BrC1C=CC=CC=1SC.II>[CH3:10][S:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[B:11]([OH:16])[OH:12]

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC
Step Three
Name
Quantity
102 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
119 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
3 g
Type
catalyst
Smiles
BrC1=C(C=CC=C1)SC
Name
Quantity
20 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was dropped to the mixture during 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After being heated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added 500 mL of 2 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 300 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The residual diethyl ether was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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